(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a significant compound within the realm of organic chemistry, particularly as a derivative of tetrahydroisoquinoline. This compound features a molecular formula of and a molecular weight of 365.4 g/mol, with a typical purity of 95% in commercial preparations . The compound is classified under heterocyclic aromatic organic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline can be approached through various methods. A notable technique involves the use of chiral auxiliaries and specific reaction conditions to achieve diastereoselectivity. For instance, one method utilizes D-amino acid oxidase from Fusarium solani as a biocatalyst in conjunction with the Pomeranz–Fritsch–Bobbitt cyclization and the Petasis reaction to synthesize the desired compound efficiently .
The synthesis process typically includes:
The molecular structure of (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline can be represented using various structural formulas:
InChI=1S/C20H22F3NO2/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23/h3-4,6-7,11-12,17,24H,5,8-10H2,1-2H3/t17-/m0/s1
COC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC
These representations provide insight into the compound's stereochemistry and functional groups .
The physical properties of (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline include:
(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline has potential applications in:
As research continues into its biological activity and mechanisms of action, this compound may find further applications in therapeutic contexts or as a chemical probe in biological systems .
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: